molecular formula C8H15NO2 B117235 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde CAS No. 141047-47-4

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

Cat. No. B117235
M. Wt: 157.21 g/mol
InChI Key: DANYAIYXZFDQGL-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a hydroxyethyl group and a carbaldehyde group .


Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde has a molecular weight of 157.21 g/mol . Further physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

One notable application of similar derivatives involves the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which serves as an important intermediate in the development of small molecule anticancer drugs. A rapid synthetic method for these compounds has been established, optimizing the process to achieve a total yield of 65% (Wang et al., 2017).

Organoselenium Compound Synthesis

Research has also been conducted on the efficient synthesis of organoselenium compounds, specifically 1,2-bis(pyridine-2/3/4-yl)methyldiselanes, from pyridine-2/3/4-carbaldehyde. This synthesis avoids the use of highly toxic hydrogen selenide, employing a reductive selenation approach to achieve high yields at room temperature. The anti-proliferative activity of these compounds against mammalian cell lines and pathogenic strains was also evaluated, indicating their potential therapeutic applications (Bhasin et al., 2015).

CO2 Absorption Studies

Furthermore, the functionalized derivatives of piperidine, including those with hydroxyalkyl substituents, have been studied for their CO2 absorption characteristics. The chemical reactions between CO2 and these functionalized piperidines were analyzed using FTIR spectroscopy, revealing insights into the effects of molecular structural variations on CO2 absorption capacity and kinetics (Robinson et al., 2011).

Safety And Hazards

While specific safety and hazard information for 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde is not available, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

Future Directions

Piperidines, including 4-(2-Hydroxyethyl)piperidine-1-carbaldehyde, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods and exploring the potential pharmaceutical applications of piperidine derivatives.

properties

IUPAC Name

4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-3-8-1-4-9(7-11)5-2-8/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYAIYXZFDQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428532
Record name 4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)piperidine-1-carbaldehyde

CAS RN

141047-47-4
Record name 4-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141047-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-hydroxyethyl)piperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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